![molecular formula C19H16N4OS B2484893 3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 402954-20-5](/img/structure/B2484893.png)
3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivative Compounds
Synthesis of Amino Carboxamide Pyrroloquinolines : A study by Pilkington et al. (2016) details the first synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines and related compounds, emphasizing efficient synthesis via a Thorpe–Ziegler transformation. These compounds are nitrogen analogues of thienopyridines, known for potent bioactivities but poor aqueous solubility. This synthesis technique is significant for producing a range of bioactive compounds (Pilkington et al., 2016).
Creation of Novel Polycyclic Compounds : Dotsenko et al. (2021) report on the synthesis of thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. These compounds are produced through reactions of partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide, exhibiting pronounced UV fluorescence, indicating potential applications in fluorescence-based research and technologies (Dotsenko et al., 2021).
Biological Activity and Potential Applications
Cytotoxicity and Antiproliferative Activity : Hung et al. (2014) synthesized and tested thieno[2,3-b]pyridines-2-carboxamides derivatives for antiproliferative activity. Some derivatives, particularly 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, showed high activity against various cancer cell lines, suggesting potential for developing anticancer agents (Hung et al., 2014).
Synthesis for Targeted Drug Delivery : Yang et al. (2017) synthesized N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines, which can form coordinate bonds with metal ions. These compounds have potential applications in targeted drug delivery, particularly for transporting nitric oxide to biological sites like tumors (Yang et al., 2017).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase : Research by Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors of ATM kinase. These inhibitors, optimized from a modestly potent hit, have suitable ADME properties for oral administration and show potential for treating diseases related to ATM kinase malfunction (Degorce et al., 2016).
Synthesis and Biological Activity of Arylazothiazole Dyes : Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide. These compounds demonstrated antioxidant, antitumor, and antimicrobial activity, suggesting their potential in medical and textile applications (Khalifa et al., 2015).
Structure and Environment Effects on Spectroscopic Properties : A study by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research provides insights into the effects of molecular structure and environmental factors on the spectroscopic properties of these compounds, which could be crucial for their application in photonic devices and sensors (Al-Ansari, 2016).
Antianaphylactic Activity : Wagner et al. (1993) synthesized a range of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, demonstrating antianaphylactic activity. This suggests their potential use in treating allergic reactions and related conditions (Wagner et al., 1993).
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a common structural feature in many biologically active molecules . Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline derivatives can interact with various targets in different ways, including binding to receptors, inhibiting enzymes, or interacting with DNA . The exact mode of action for this compound would need to be determined through experimental studies.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives can affect a wide range of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can vary widely among different compounds. Quinoline derivatives can have diverse pharmacokinetic properties . Specific ADME properties for this compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to effects on cell growth or survival .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-4,6-dimethyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-10-9-11(2)22-19-14(10)15(20)17(25-19)18(24)23-13-7-3-5-12-6-4-8-21-16(12)13/h3-9H,20H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXXWISWBNPJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC4=C3N=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2484810.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2484811.png)
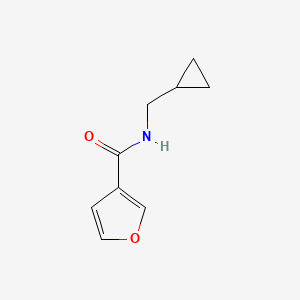
![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)
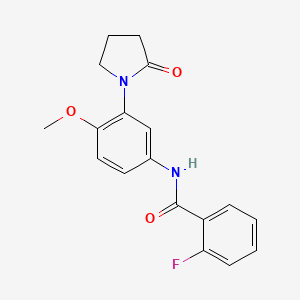

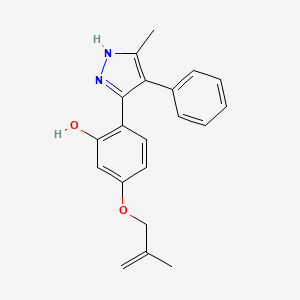
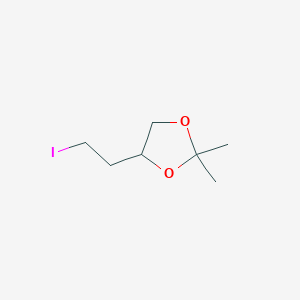
![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)
![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)
![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)
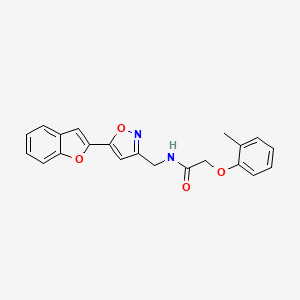
![2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2484831.png)
